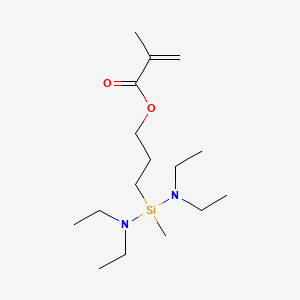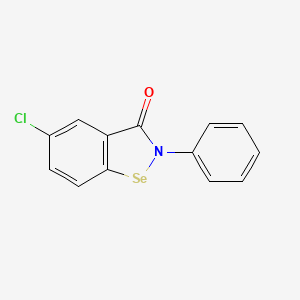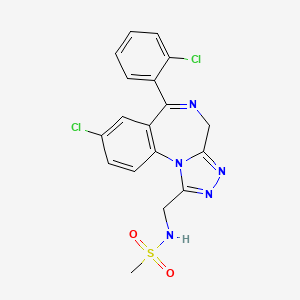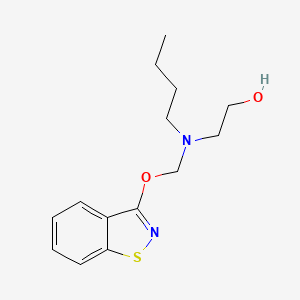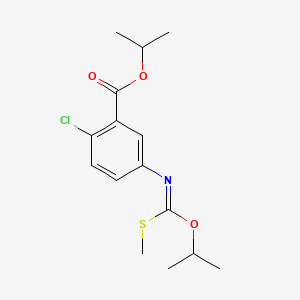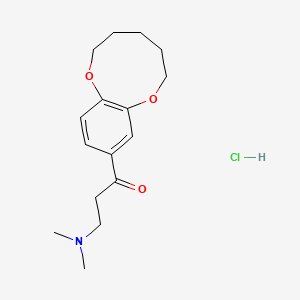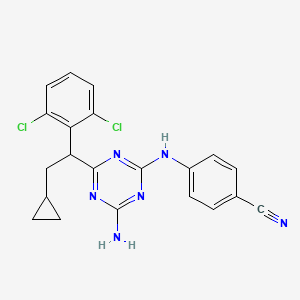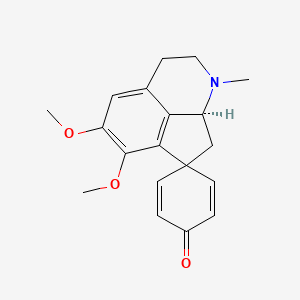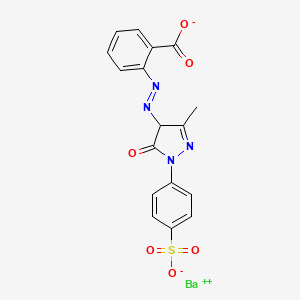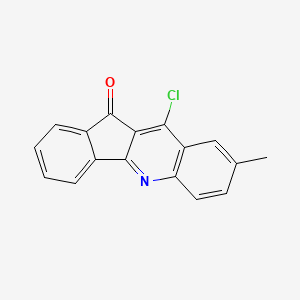
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound.
Métodos De Preparación
The synthesis of 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one typically involves transition metal-catalyzed C–H functionalization. This method is favored due to its efficiency in creating complex molecular structures. The reaction conditions often include the use of palladium (Pd) catalysts and aryne intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives, such as:
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one: Similar in structure but with a methoxy group instead of a methyl group.
10-(methylamino)indeno(1,2-b)quinolin-11-one: Contains a methylamino group, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Propiedades
Número CAS |
93663-88-8 |
|---|---|
Fórmula molecular |
C17H10ClNO |
Peso molecular |
279.7 g/mol |
Nombre IUPAC |
10-chloro-8-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO/c1-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3 |
Clave InChI |
WMFYRYLPTZBMTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


